molecular formula C8H9NO4 B181224 2,4-Dimethoxy-1-nitrobenzene CAS No. 4920-84-7

2,4-Dimethoxy-1-nitrobenzene

Cat. No. B181224
CAS RN: 4920-84-7
M. Wt: 183.16 g/mol
InChI Key: XXWIYOBCHKCWNT-UHFFFAOYSA-N
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Patent
US06620826B2

Procedure details

To a solution of sodium methoxide in methanol (freshly prepared by adding 50.0 g (2.17 mol) of sodium, in portions, to 1.5 l of methanol at 0° C.) was added 2,4-dichloro-nitrobenzene (95.0 g, 0.495 mol) in methanol (100 ml). After refluxing for 3 days, the reaction mixture was cooled in an ice bath and filtered, the precipitate was washed with water and dried (Na2SO4). The title compound was collected as a yellow solid (83.0 g, 91%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
95 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[Na].Cl[C:6]1[CH:11]=[C:10](Cl)[CH:9]=[CH:8][C:7]=1[N+:13]([O-:15])=[O:14].[CH3:16][OH:17]>>[CH3:1][O:2][C:6]1[CH:11]=[C:10]([O:17][CH3:16])[CH:9]=[CH:8][C:7]=1[N+:13]([O-:15])=[O:14] |f:0.1,^1:3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
95 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
1.5 L
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the precipitate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The title compound was collected as a yellow solid (83.0 g, 91%)

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC(=C1)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.